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Compound of Interest

Compound Name: Carbocisteine; lysine

Cat. No.: B12496349

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantification

of carbocisteine, the active component of carbocisteine lysine salt. The selection of an

appropriate analytical method is critical for ensuring the quality, safety, and efficacy of

pharmaceutical formulations. This document outlines the experimental protocols and

performance characteristics of High-Performance Liquid Chromatography (HPLC) with different

detectors and Spectrophotometry, based on published research, to aid in the selection of the

most suitable method for your specific research and development needs.

Comparison of Analytical Method Performance
The following table summarizes the key performance parameters of different analytical

methods used for the quantification of carbocisteine. This allows for a direct comparison of their

linearity, sensitivity, accuracy, and precision.
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Parameter HPLC-UV[1]
LC-MS/MS[2]
[3]

Second Order

Derivative

Spectrophotom

etry

Spectrophotom

etry (p-

benzoquinone)

[4]

Linearity Range
100 µg/mL

(single point)

50.000 -

6000.000 ng/mL
20 - 140 µg/mL 0 - 150 µg/mL

Correlation

Coefficient (R²)

Not explicitly

stated
> 0.99 0.9988

Not explicitly

stated

Limit of

Quantification

(LOQ)

Not explicitly

stated
50.000 ng/mL

Not explicitly

stated

Not explicitly

stated

Accuracy (%

Recovery)

Satisfactory (no

numerical value

provided)

Within ±1% of

nominal

Not explicitly

stated
~100%

Precision (%

RSD)
< 2%

< 7% (Intra- and

Inter-day)
5.146%

Not explicitly

stated

Wavelength/Dete

ction

215 nm or 210

nm

Positive Ion

Mode (MRM)
208 nm 500 nm

Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.

These protocols are based on established and validated methods from the scientific literature.

High-Performance Liquid Chromatography with UV
Detection (HPLC-UV)
This method is widely used for the routine analysis of carbocisteine in bulk drug and

pharmaceutical formulations.[1]

a) Method as described by Rele R.V. et al. (2010):

Chromatographic Conditions:
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Column: APS-2 hypersil (250 X 4.6 mm), 5µ particle size

Mobile Phase: A mixture of buffer and methanol (65:35 v/v). The buffer consists of 0.02 M

potassium dihydrogen phosphate monobasic and 0.01 M 1-hexane sulphonic acid sodium

salt anhydrous.

Detection: UV at 210 nm.

Sample Preparation:

A standard stock solution is prepared by dissolving 50 mg of carbocisteine in a 50 ml

volumetric flask with the diluent (buffer) to achieve a concentration of 1000 µg/mL.

A working standard solution of 100 µg/mL is prepared by diluting 5 ml of the stock solution

to 50 ml with the diluent.

For pharmaceutical formulations, a powder equivalent to 50 mg of carbocisteine is

accurately weighed and dissolved in the diluent to achieve a final concentration of 100

µg/mL after filtration.

b) Method as described by a 2014 study:[1]

Chromatographic Conditions:

Column: BDS hypersil C18 (250 x 4.6 mm i.d.), 5 µ particle size.

Mobile Phase: A mixture of water and acetonitrile (95:5 % v/v).

Detection: UV at 215 nm.

Sample Preparation:

A standard stock solution of 1000 µg/ml is prepared by dissolving 10 mg of carbocisteine

in 10 ml of diluent (water:acetonitrile, 95:5% v/v) with the aid of sonication.

A working standard solution of 100 µg/ml is prepared by diluting 1 ml of the stock solution

to 10 ml with the diluent.
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Liquid Chromatography with Tandem Mass
Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it suitable for the quantification of

carbocisteine in biological matrices like human plasma.[2][3]

Chromatographic and Mass Spectrometric Conditions:

Column: Waters Symmetry Shield RP 8, 150 × 3.9 mm, 5 μ.[2]

Mobile Phase: A mixture of methanol and 0.5% formic acid solution (40:60 v/v).[2]

Flow Rate: 500 μl/min.[2]

Injection Volume: 5 μl.[2]

Detection: Positive ion mode with Multiple Reaction Monitoring (MRM). The MRM

transition for carbocisteine is 180.0 > 89.0.[2]

Internal Standard: Rosiglitazone.[2]

Sample Preparation (Protein Precipitation):[2]

To 200 μL of a plasma sample, add 25 μL of the internal standard solution and vortex.

Add 700 μL of methanol and vortex for 5 minutes.

Centrifuge the sample at 15,000 rpm for 5 min at 10°C.

Dilute 250 μL of the supernatant with 250 μL of the dilution buffer (methanol and 0.5%

formic acid, 20:80 v/v) and inject into the LC-MS/MS system.

Second Order Derivative Spectrophotometry
This is a simple and cost-effective method for the estimation of carbocisteine in bulk and tablet

formulations.

Instrumental Conditions:
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Spectrophotometer: UV-Visible spectrophotometer with derivative spectroscopy

capabilities.

Wavelength for Measurement: 208 nm.

Blank: 0.1 N HCl.

Sample Preparation:

A stock solution of 100 μg/ml of carbocisteine is prepared in 0.1 N HCl.

Calibration standards are prepared by diluting the stock solution to concentrations ranging

from 20 to 140 μg/ml with 0.1N HCl.

For tablet analysis, a powder equivalent to 10 mg of carbocisteine is dissolved in 100 ml of

0.1N HCl, sonicated, filtered, and diluted to a final concentration of 100 μg/ml.

Spectrophotometry using p-benzoquinone
This method is based on the reaction of carbocisteine with p-benzoquinone to form a colored

product that can be measured spectrophotometrically.[4]

Reaction and Measurement:

The method is based on the reaction between p-benzoquinone (PBQ) and carbocisteine,

which results in a product that absorbs at 500 nm.[4]

Beer's law is obeyed in the concentration range of 0-150 µg/ml for carbocisteine.[4]

Sample Preparation:

The method does not require prior derivatization or extraction.[4]

It has been successfully applied to determine carbocisteine in pharmaceutical products.[4]

Cross-Validation Workflow
The cross-validation of analytical methods is a critical step to ensure that different methods

provide equivalent results and can be used interchangeably. A typical workflow for cross-
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validation is depicted below.

Define Analytical Methods
(e.g., HPLC-UV, LC-MS/MS)

Method A
(e.g., HPLC-UV)

Method B
(e.g., LC-MS/MS)

Sample Preparation
(Protocol A)

Sample Preparation
(Protocol B)

Analysis by Method A Analysis by Method B

Results from Method A Results from Method B

Statistical Comparison of Results
(e.g., t-test, F-test, Bland-Altman plot)

Prepare Identical Sets of Samples
(Bulk Drug, Formulation, Spiked Samples)

Conclusion on Method Equivalency
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Caption: Workflow for the cross-validation of two analytical methods.
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The choice of an analytical method often depends on the specific requirements of the analysis,

such as the nature of the sample matrix, the required sensitivity, and the available

instrumentation. The following diagram illustrates the logical considerations in selecting an

appropriate analytical method for carbocisteine lysine quantification.

Start: Need to Quantify
Carbocisteine Lysine What is the Sample Matrix?

Bulk Drug /
Pharmaceutical Formulation

Simple

Biological Matrix
(e.g., Plasma, Urine)

Complex

Required Sensitivity?

High (ng/mL)High

Low (µg/mL)
Low

High Throughput Needed?

YesYes

No

No

LC-MS/MS

HPLC-UV

Spectrophotometry

Click to download full resolution via product page

Caption: Decision tree for selecting an analytical method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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